molecular formula C14H19ClN2O2 B12352457 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol-4-acetate,monohydrochloride

3-[2-(dimethylamino)ethyl]-1H-indol-4-ol-4-acetate,monohydrochloride

Cat. No.: B12352457
M. Wt: 282.76 g/mol
InChI Key: OEPCTLAWMZJUIX-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate;hydrochloride

InChI

InChI=1S/C14H18N2O2.ClH/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;/h4-6,9,15H,7-8H2,1-3H3;1H

InChI Key

OEPCTLAWMZJUIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol-4-acetate, monohydrochloride typically involves multiple steps. One common method includes the reaction of indole derivatives with dimethylaminoethyl chloride in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(dimethylamino)ethyl]-1H-indol-4-ol-4-acetate, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-[2-(dimethylamino)ethyl]-1H-indol-4-ol-4-acetate, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol-4-acetate, monohydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular processes and signaling pathways. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Functional Group Variations

5-Hydroxy DMT (Hydrochloride)
  • Structure: 3-[2-(Dimethylamino)ethyl]-1H-indol-5-ol, monohydrochloride.
  • Key Differences : Hydroxyl group at indole position 5 instead of 3.
  • Molecular Formula : C₁₂H₁₆N₂O·HCl (MW: 256.7 g/mol).
  • Implications : Positional isomerism may alter serotonin receptor (5-HT) binding affinity and metabolic stability .
4-Hydroxy DiPT (Hydrochloride)
  • Structure: 3-[2-(Bis(1-methylethyl)amino)ethyl]-1H-indol-4-ol, monohydrochloride.
  • Key Differences: Diisopropylamino substituent instead of dimethylamino.
  • Molecular Formula : C₁₆H₂₄N₂O·HCl (MW: 296.8 g/mol).
  • UV/Vis : λmax at 222, 267, and 293 nm, suggesting distinct electronic transitions .

Alkyl Chain Modifications

Ethylacybin (3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate)
  • Structure: Diethylamino group replaces dimethylamino.
  • Molecular Formula : C₁₆H₂₂N₂O₂ (MW: 274.36 g/mol).

Pharmaceutical Derivatives

Diltiazem Hydrochloride
  • Structure: Contains a dimethylaminoethyl group within a benzothiazepinone scaffold.
  • Application : Calcium channel blocker (vs. psychedelic activity of 4-AcO-DMT).
  • Molecular Formula : C₂₂H₂₆N₂O₄S·HCl (MW: 450.98 g/mol) .
Sumatriptan Succinate Related Compounds
  • Example: {3-[2-(Dimethylamino)ethyl]-1-(hydroxymethyl)-1H-indol-5-yl}-N-methylmethanesulfonamide.
  • Key Feature : Additional sulfonamide and hydroxymethyl groups.
  • Application : Antimigraine agent targeting 5-HT receptors .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application
4-AcO-DMT (Target) C₁₄H₁₈N₂O₂·HCl 282.8 4-OAc, dimethylaminoethyl Psychedelic research precursor
5-Hydroxy DMT C₁₂H₁₆N₂O·HCl 256.7 5-OH, dimethylaminoethyl Serotonin receptor studies
4-Hydroxy DiPT C₁₆H₂₄N₂O·HCl 296.8 4-OH, diisopropylaminoethyl Psychoactive research
Ethylacybin C₁₆H₂₂N₂O₂ 274.36 4-OAc, diethylaminoethyl Analog with enhanced lipophilicity
Diltiazem HCl C₂₂H₂₆N₂O₄S·HCl 450.98 Benzothiazepinone core Calcium channel blocker

Table 2: Regulatory and Stability Profiles

Compound Name Regulatory Status Stability (Storage)
4-AcO-DMT Controlled in some regions -20°C, ≥3 years
5-Hydroxy DMT Research-only Not specified
Diltiazem HCl FDA-approved Room temperature (varies)

Research Findings and Implications

  • Receptor Binding : The 4-OAc group in 4-AcO-DMT facilitates rapid deacetylation to psilocin, enhancing its psychedelic potency compared to 5-hydroxy analogs .
  • Metabolic Stability: Diethylamino derivatives (e.g., ethylacybin) may exhibit prolonged half-lives due to reduced enzymatic degradation of bulkier alkyl groups .
  • Pharmacological Divergence: Minor structural changes (e.g., hydroxyl position, alkyl chain length) drastically alter applications—from psychedelics to cardiovascular drugs .

Biological Activity

3-[2-(dimethylamino)ethyl]-1H-indol-4-ol-4-acetate, monohydrochloride (CAS Number: 2748484-99-1) is a synthetic compound belonging to the class of indole derivatives. Its molecular formula is C14H19ClN2O2, with a molecular weight of approximately 282.77 g/mol. This compound has garnered attention for its potential biological activities, particularly in the realm of psychoactive substances and their effects on the cardiovascular system.

  • Molecular Formula: C14H19ClN2O2
  • Molecular Weight: 282.77 g/mol
  • SMILES Notation: CN(CCc1c[nH]c2c1c(ccc2)OC(=O)C)C.Cl

Biological Activity Overview

Research into the biological activity of this compound primarily focuses on its psychoactive properties and cardiotoxic effects. The following sections detail significant findings from recent studies.

Psychoactive Properties

The compound is structurally related to several new psychoactive substances (NPS), particularly tryptamines. Studies have indicated that compounds within this class can elicit hallucinogenic effects, which are often sought after recreationally. For example, analogs such as 4-AcO-DET and 4-HO-MET have been studied for their psychoactive effects, indicating potential similarities with 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol-4-acetate .

Cardiovascular Effects

A critical area of investigation is the cardiotoxicity associated with this compound. Research has demonstrated that related compounds can adversely affect cardiac function:

  • Cardiotoxicity Studies :
    • MTT Assay : Evaluated cell viability in H9c2 cardiac cells exposed to various concentrations of related tryptamines, revealing concentration-dependent proliferation.
    • Electrocardiography (ECG) : Studies on Sprague-Dawley rats showed increased QT intervals after administration of these compounds, suggesting potential arrhythmogenic effects.
    • hERG Channel Inhibition : The human ether-a-go-go-related gene (hERG) assay indicated that these compounds inhibit potassium channels, a mechanism that could lead to serious cardiac side effects .

Case Studies

Several case studies have emerged documenting the recreational use of compounds similar to 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol-4-acetate:

  • Case Study 1 : A report identified adverse cardiovascular events in individuals using synthetic tryptamines, prompting further investigation into their safety profiles.
  • Case Study 2 : Another study highlighted a cohort experiencing prolonged QT intervals and syncope after consumption of NPS containing similar indole structures, reinforcing concerns over their cardiotoxic potential.

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
PsychoactivityInduces hallucinogenic effects; related to NPS like 4-AcO-DET and 4-HO-MET
CardiotoxicityIncreased QT intervals; inhibited hERG potassium channels
Cell ViabilityMTT assay showed concentration-dependent proliferation in cardiac cells

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